(3-(dimethylamino)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone (3-(dimethylamino)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2058729-80-7
VCID: VC4317083
InChI: InChI=1S/C18H20N4O/c1-21(2)13-5-3-4-12(8-13)18(23)22-14-6-7-17(22)15-10-19-11-20-16(15)9-14/h3-5,8,10-11,14,17H,6-7,9H2,1-2H3
SMILES: CN(C)C1=CC=CC(=C1)C(=O)N2C3CCC2C4=CN=CN=C4C3
Molecular Formula: C18H20N4O
Molecular Weight: 308.385

(3-(dimethylamino)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone

CAS No.: 2058729-80-7

Cat. No.: VC4317083

Molecular Formula: C18H20N4O

Molecular Weight: 308.385

* For research use only. Not for human or veterinary use.

(3-(dimethylamino)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone - 2058729-80-7

Specification

CAS No. 2058729-80-7
Molecular Formula C18H20N4O
Molecular Weight 308.385
IUPAC Name [3-(dimethylamino)phenyl]-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone
Standard InChI InChI=1S/C18H20N4O/c1-21(2)13-5-3-4-12(8-13)18(23)22-14-6-7-17(22)15-10-19-11-20-16(15)9-14/h3-5,8,10-11,14,17H,6-7,9H2,1-2H3
Standard InChI Key XDARKFKJOQUGNP-UHFFFAOYSA-N
SMILES CN(C)C1=CC=CC(=C1)C(=O)N2C3CCC2C4=CN=CN=C4C3

Introduction

Structural Elucidation and Molecular Properties

Chemical Composition and Stereochemistry

The compound’s molecular formula, C₁₈H₂₀N₄O, corresponds to a molecular weight of 308.385 g/mol. Its IUPAC name, [3-(dimethylamino)phenyl]-(4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2,4,6-trien-12-yl)methanone, reflects the integration of a tricyclic nitrogen-containing core (epiminocyclohepta[d]pyrimidin) and a substituted phenyl group. The stereochemistry at the 5R and 8S positions introduces three-dimensional complexity, which may influence receptor binding affinity and selectivity.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.2058729-80-7
Molecular FormulaC₁₈H₂₀N₄O
Molecular Weight308.385 g/mol
SMILESCN(C)C1=CC=CC(=C1)C(=O)N2C3CCC2C4=CN=CN=C4C3
InChIKeyXDARKFKJOQUGNP-UHFFFAOYSA-N

The tricyclic core contains two fused rings: a seven-membered cycloheptane ring and a pyrimidine ring, bridged by an epimino group (–NH–). The methanone linker (–C(=O)–) connects this system to the 3-(dimethylamino)phenyl group, introducing both hydrophobicity and hydrogen-bonding potential.

Research Gaps and Future Directions

Biological Activity Profiling

No peer-reviewed studies directly investigating this compound’s efficacy or toxicity are available. Priority areas include:

  • In vitro assays for GPR65 modulation, cytokine inhibition, or neuronal activity.

  • ADMET profiling to assess solubility, metabolic stability, and blood-brain barrier permeability.

Stereochemical Optimization

The 5R,8S configuration may enhance target selectivity over diastereomers. Synthetic efforts should prioritize enantioselective routes to evaluate structure-activity relationships.

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